4-Chloro-2-methylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylphenyl chloroformate is an organic compound with the molecular formula C8H7Cl2O2. It is a chloroformate ester derived from 4-chloro-2-methylphenol. This compound is commonly used in organic synthesis as a reagent for introducing the chloroformate functional group into various molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methylphenyl chloroformate can be synthesized through the reaction of 4-chloro-2-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at low temperatures to control the exothermic nature of the process and to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow of phosgene gas into a solution of 4-chloro-2-methylphenol in an inert solvent like dichloromethane. The reaction is carried out in a controlled environment to ensure safety and to maximize yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: Reaction with carboxylic acids.
Common Reagents and Conditions
Amines: React with this compound to form carbamates in the presence of a base like triethylamine.
Alcohols: React to form carbonate esters, often using a base to neutralize the HCl byproduct.
Carboxylic Acids: Form mixed anhydrides under similar conditions.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
4-Chloro-2-methylphenyl chloroformate is used in various scientific research applications:
Organic Synthesis: As a reagent for introducing chloroformate groups into molecules.
Chromatography: Used as a derivatization agent to convert polar compounds into less polar, more volatile derivatives for gas chromatography/mass spectrometry analysis.
Pharmaceuticals: In the synthesis of intermediates for drug development.
Biochemistry: For the derivatization of amino acids and other biomolecules for analytical purposes.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylphenyl chloroformate involves its reactivity as a chloroformate ester. It reacts with nucleophiles such as amines, alcohols, and carboxylic acids to form carbamates, carbonate esters, and mixed anhydrides, respectively. These reactions typically proceed via nucleophilic substitution, where the nucleophile attacks the carbonyl carbon, displacing the chloride ion .
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar applications.
Benzyl Chloroformate: Used for introducing the Cbz (carboxybenzyl) protecting group in organic synthesis.
4-Nitrophenyl Chloroformate: Used in the synthesis of carbamates with antimicrobial and antioxidant activities.
Uniqueness
4-Chloro-2-methylphenyl chloroformate is unique due to its specific reactivity profile and the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and the properties of the resulting products.
Properties
Molecular Formula |
C8H6Cl2O2 |
---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(4-chloro-2-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3 |
InChI Key |
DONWTNSFWHBVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.